N-(3-methoxybenzyl)-N-methylguanidine sulfate
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Overview
Description
N-(3-methoxybenzyl)-N-methylguanidine sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxybenzyl group attached to a methylguanidine moiety, forming a sulfate salt. Its molecular structure and functional groups make it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-N-methylguanidine sulfate typically involves the reaction of 3-methoxybenzylamine with methylisothiocyanate, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
N-(3-methoxybenzyl)-N-methylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methoxybenzyl)linole
Biological Activity
N-(3-Methoxybenzyl)-N-methylguanidine sulfate is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and analgesic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Neuroprotective Effects
Research Findings:
- Neuroprotection Against Amyloid-beta Toxicity: Studies have shown that this compound exhibits neuroprotective effects against Amyloid-beta (Aβ) induced toxicity in B-35 neuroblastoma cells. This suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease. The compound counteracts the toxicity produced by Aβ, indicating a mechanism that may involve the modulation of oxidative stress pathways or direct interaction with neurotoxic agents .
Anti-Inflammatory and Analgesic Properties
Mechanisms of Action:
- Inhibition of Inflammatory Cytokines: The compound has been investigated for its ability to inhibit the production of inflammatory cytokines. This property suggests potential therapeutic applications for inflammatory diseases, where reducing inflammation is crucial .
- Pain Management: this compound has also been studied for its analgesic effects, believed to involve the inhibition of pain signal production in the nervous system. This could offer new avenues for pain management therapies .
Pharmacokinetics and Tissue Distribution
Key Findings:
- A study conducted on the pharmacokinetics and tissue distribution in rats revealed significant absorption and elimination rates, with a notable lung-targeting property. This characteristic may enhance its efficacy in treating respiratory-related conditions .
Comparative Biological Activity Table
Biological Activity | Mechanism | Potential Applications |
---|---|---|
Neuroprotection | Counteracts Aβ toxicity | Alzheimer's disease treatment |
Anti-inflammatory | Inhibits inflammatory cytokines | Treatment of inflammatory diseases |
Analgesic | Inhibits pain signal production | Pain management |
Pharmacokinetics | Lung-targeting properties | Enhanced efficacy in respiratory conditions |
Case Studies and Research Applications
-
Neuroprotection Study:
- Objective: To evaluate the protective effects against Aβ toxicity.
- Method: B-35 neuroblastoma cells were treated with varying concentrations of the compound.
- Results: Significant reduction in cell death due to Aβ exposure was observed, indicating strong neuroprotective properties.
-
Anti-inflammatory Study:
- Objective: To assess the inhibitory effects on cytokine production.
- Method: In vitro assays measuring cytokine levels post-treatment.
- Results: The compound effectively reduced levels of key inflammatory markers, supporting its potential use in inflammatory conditions.
-
Pharmacokinetic Analysis:
- Objective: To understand absorption and distribution in vivo.
- Method: Rats were administered the compound, followed by analysis of tissue samples.
- Results: Notable accumulation in lung tissues was recorded, suggesting targeted therapeutic effects for pulmonary applications.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-4-3-5-9(6-8)14-2;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKYOGLBAFZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.